molecular formula C21H13BrClN3O4 B15043781 2-bromo-6-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol

2-bromo-6-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol

Cat. No.: B15043781
M. Wt: 486.7 g/mol
InChI Key: AHBFOASNDXMQDU-UHFFFAOYSA-N
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Description

2-bromo-6-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol is an organic compound that belongs to the class of phenols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoxazole Moiety: The benzoxazole ring is synthesized by reacting 2-aminophenol with 4-chlorobenzaldehyde in the presence of an acid catalyst.

    Bromination: The resulting benzoxazole derivative is then brominated using bromine or a bromine-containing reagent to introduce the bromine atom at the desired position.

    Nitration: The brominated compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of the Imino Group: The final step involves the condensation of the nitrated compound with 2-(4-chlorobenzyl)-1,3-benzoxazole-5-carbaldehyde to form the imino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium azide, thiourea, and primary amines are used under basic or neutral conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-6-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-6-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-6-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chlorophenol
  • 2-bromo-6-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol

Uniqueness

2-bromo-6-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol is unique due to the presence of both a nitro group and a bromine atom, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H13BrClN3O4

Molecular Weight

486.7 g/mol

IUPAC Name

2-bromo-6-[[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C21H13BrClN3O4/c22-17-10-16(26(28)29)8-13(21(17)27)11-24-15-5-6-19-18(9-15)25-20(30-19)7-12-1-3-14(23)4-2-12/h1-6,8-11,27H,7H2

InChI Key

AHBFOASNDXMQDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O)Cl

Origin of Product

United States

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